2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine
Overview
Description
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine is an organic compound that features a phenylamine core substituted with isopropoxy and oxetane groups
Preparation Methods
The synthesis of 2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxetane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isopropoxy group: This step often involves the reaction of the phenylamine with isopropyl alcohol in the presence of a catalyst.
Final assembly: The oxetane and isopropoxy groups are introduced to the phenylamine core through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents such as sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and oxetane groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Isopropoxy-4-(oxetan-3-yloxy)-phenylamine can be compared with other similar compounds, such as:
2-Isopropoxy-4-(oxetan-3-yloxy)-benzylamine: This compound has a benzylamine core instead of a phenylamine core, which can affect its reactivity and applications.
2-Isopropoxy-4-(oxetan-3-yloxy)-aniline: Aniline derivatives may have different electronic properties and reactivity compared to phenylamine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-12-5-9(3-4-11(12)13)16-10-6-14-7-10/h3-5,8,10H,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJJGRCORPMBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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